Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate
Description
Historical Development of Buchwald-Type Phosphine Ligands
The genesis of dialkylbiaryl phosphine ligands can be traced to the pioneering work of Stephen L. Buchwald in 1998, who first described these innovative ligand systems for applications in palladium-catalyzed coupling reactions to form carbon-nitrogen and carbon-carbon bonds. Prior to this groundbreaking development, palladium-catalyzed cross-coupling reactions suffered from severe limitations in substrate scope and required harsh reaction conditions, particularly when utilizing readily available aryl chlorides as electrophilic coupling partners.
The first generation of Buchwald-type ligands emerged from the recognition that traditional phosphine ligands, including tris(o-tolyl)phosphine and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, necessitated elevated temperatures and showed limited compatibility with challenging substrates. Buchwald's initial ligand design featured dicyclohexylphosphine dimethylamine, which demonstrated unprecedented efficiency in coupling aryl chlorides with alkyl amines using palladium(0) bis(dibenzylideneacetone) complexes as catalyst precursors.
The evolutionary trajectory of these ligands proceeded through systematic structural modifications aimed at enhancing catalytic performance and expanding substrate compatibility. The second generation introduced simplified biaryl architectures bearing only the phosphine moiety, such as 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl and 2-di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl, which exhibited improved stability and broader applicability in carbon-nitrogen bond formation.
Subsequent developments led to the third generation of ligands, exemplified by 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, which incorporated bulky substituents on the non-phosphorus-bearing aryl ring. These modifications provided enhanced steric control around the metal center and enabled efficient catalysis with previously challenging substrates, including sterically hindered coupling partners and electron-poor aryl halides.
| Generation | Representative Ligand | Key Structural Feature | Primary Application |
|---|---|---|---|
| First | Dicyclohexylphosphine dimethylamine | Dimethylamino group | Carbon-nitrogen coupling |
| Second | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Simplified biaryl structure | Enhanced stability |
| Third | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky isopropyl substituents | Sterically demanding substrates |
| Fourth | 2-Dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl | Methoxy substituents | Universal coupling applications |
The fourth generation, which includes 2-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl as the parent structure, represented a significant advancement in ligand design through the incorporation of methoxy substituents that provided optimal electronic and steric properties for a wide range of coupling reactions. This generation demonstrated exceptional versatility in Suzuki-Miyaura reactions, particularly with hindered aryl substrates and heteroaryl halides, while enabling efficient coupling with unactivated aryl and heteroaryl chlorides.
Structural Evolution from 2-Dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl to Sulfonated Derivatives
The transition from 2-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl to its sulfonated derivative represents a strategic advancement in ligand design aimed at addressing the limitations of traditional phosphine ligands in aqueous and biphasic catalytic systems. The parent compound, 2-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl, while demonstrating exceptional catalytic activity in organic solvents, lacked the water solubility necessary for environmentally benign catalytic processes.
The sulfonation strategy employed in developing this compound involves the strategic placement of a sulfonate group on the biphenyl backbone to maintain the electronic and steric properties of the parent ligand while introducing ionic character that enables water solubility. This modification represents a sophisticated approach to ligand design that preserves the fundamental structural features responsible for high catalytic activity while addressing the practical limitations associated with organic solvent use.
The synthetic preparation of this compound typically involves a multi-step process beginning with the sulfonation of 2-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl using sulfuric acid, followed by neutralization with sodium hydroxide to yield the sodium salt of the sulfonated ligand. This synthetic approach ensures retention of the critical dicyclohexylphosphino moiety and dimethoxy substituents while introducing the hydrophilic sulfonate functionality.
Comparative structural analysis reveals that the sulfonated derivative maintains the key design elements that contribute to the exceptional performance of Buchwald-type ligands. The dicyclohexyl groups bound to phosphorus provide the requisite steric bulk and electron-donating properties necessary for effective stabilization of reactive palladium intermediates. The dimethoxy substituents continue to serve their dual role of enhancing electron density on the phosphorus center and providing steric protection against ligand degradation.
| Structural Parameter | 2-Dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl | This compound |
|---|---|---|
| Molecular Formula | C₂₆H₃₅O₂P | C₂₆H₃₄NaO₅PS·xH₂O |
| Molecular Weight | 410.53 g/mol | 512.57 g/mol (anhydrous) |
| Water Solubility | Insoluble | Highly soluble |
| Phosphorus Environment | Dicyclohexylphosphino | Dicyclohexylphosphino |
| Electronic Properties | Electron-rich | Electron-rich |
| Steric Profile | Bulky | Bulky |
The introduction of the sulfonate group creates additional opportunities for catalyst-substrate interactions through electrostatic effects, particularly in asymmetric transformations where the associated alkali metal cation can engage in favorable interactions with anionic substrates. This phenomenon, termed "electrostatically-directed palladium catalysis," represents a unique aspect of sulfonated ligand chemistry that can enhance both reactivity and selectivity in appropriate catalytic systems.
Significance of Water-Solubility in Modern Catalysis
The water solubility of this compound addresses several critical challenges in contemporary catalytic chemistry, including environmental sustainability, catalyst recovery and recycling, and the development of biocompatible reaction conditions. The ability to conduct high-performance catalytic transformations in aqueous media represents a paradigm shift away from traditional organic solvent-based processes toward more sustainable synthetic methodologies.
Water-soluble phosphine ligands enable the implementation of biphasic catalytic systems where the catalyst remains dissolved in the aqueous phase while organic substrates and products partition into an immiscible organic phase. This approach facilitates straightforward product isolation through simple phase separation and allows for efficient catalyst recycling by retaining the expensive metal-ligand complex in the aqueous phase for subsequent catalytic cycles.
The environmental benefits of water-soluble ligand systems extend beyond solvent considerations to encompass reduced waste generation and improved atom economy in synthetic processes. Traditional organic-solvent-based catalytic systems often require extensive purification procedures involving column chromatography and large volumes of organic solvents for product isolation. In contrast, aqueous catalytic systems utilizing water-soluble ligands enable product isolation through extraction techniques that minimize organic solvent consumption and reduce waste streams.
Recent investigations have demonstrated the exceptional performance of this compound in aqueous Suzuki-Miyaura coupling reactions, where the ligand maintains high catalytic activity while enabling efficient product isolation and catalyst recycling. The ligand's effectiveness in aqueous media has been attributed to its ability to stabilize palladium complexes in the presence of water while maintaining sufficient hydrophobic character to facilitate substrate binding and product formation.
| Catalytic System | Solvent Environment | Product Isolation Method | Catalyst Recovery | Environmental Impact |
|---|---|---|---|---|
| Traditional Organic | Toluene/Dioxane | Column chromatography | Difficult | High solvent waste |
| Biphasic | Water/Organic | Phase separation | Efficient | Reduced waste |
| Aqueous | Water | Extraction | Excellent | Minimal waste |
The biocompatibility of aqueous catalytic systems has opened new avenues for the modification of biological molecules under mild conditions. This compound has demonstrated particular utility in the palladium-catalyzed S-arylation of cysteine residues in peptides and proteins, enabling site-specific protein modification without the need for organic co-solvents. This application represents a significant advancement in chemical biology methodologies and highlights the unique advantages of water-soluble ligand systems in biological contexts.
The development of efficient recycling protocols for water-soluble phosphine ligands has addressed concerns regarding the economic viability of precious metal catalysis in industrial applications. Studies have shown that catalytic systems based on this compound can be recycled multiple times without significant loss of catalytic activity, making these systems attractive for large-scale synthetic applications.
Furthermore, the water solubility of this ligand has enabled the development of microflow catalytic systems that combine the advantages of continuous processing with efficient catalyst utilization. These systems demonstrate the potential for scaling water-soluble ligand chemistry to industrial applications while maintaining the environmental and economic benefits associated with aqueous catalytic processes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQBSXKBDVINV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635658 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049726-96-6, 870245-75-3 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1049726-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process starting with the reaction of biphenyl-3-sulfonic acid with dicyclohexylphosphine The reaction involves the formation of a phosphine-biphenyl intermediate, which is then further modified to introduce methoxy groups at the 2' and 6' positions
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and rigorous purification steps to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles and solvents depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Various functionalized biphenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H36NaO6PS
- Molecular Weight : 512.57 g/mol
- CAS Number : 870245-75-3
- Appearance : White to almost white powder or crystalline form
- Solubility : Soluble in polar solvents like DMSO and chloroform
Catalysis in Organic Synthesis
SPhos is primarily recognized for its effectiveness as a ligand in transition metal-catalyzed reactions. Its applications include:
1.1. Suzuki-Miyaura Coupling Reactions
SPhos has been extensively used in Suzuki-Miyaura coupling processes, which are crucial for forming carbon-carbon bonds. This reaction is vital for synthesizing biaryl compounds, pharmaceuticals, and agrochemicals. The ligand enhances the reaction's efficiency by stabilizing palladium catalysts, leading to higher yields and selectivity.
Case Study : In a study published by Wang et al., SPhos was employed to couple aryl halides with boronic acids under mild conditions, yielding high purities of the desired products with minimal by-products .
1.2. Buchwald-Hartwig Amination
SPhos also plays a significant role in Buchwald-Hartwig amination reactions, where it facilitates the coupling of amines with aryl halides. This reaction is essential for synthesizing anilines, which are precursors for many pharmaceuticals.
Case Study : Research conducted by Kim et al. demonstrated that using SPhos as a ligand resulted in improved reaction conditions and yields when compared to other ligands .
Applications in Material Science
Beyond organic synthesis, SPhos has potential applications in material science:
2.1. Polymer Chemistry
SPhos can be utilized in the synthesis of polymers via controlled radical polymerization techniques. Its ability to stabilize metal catalysts allows for precise control over polymer architecture.
2.2. Nanomaterials
The ligand's properties can be harnessed to create functionalized nanoparticles for drug delivery systems or sensors, enhancing their stability and efficiency.
Biological Applications
While primarily used in synthetic chemistry, preliminary studies suggest potential biological applications:
3.1. Anticancer Activity
Some derivatives of phosphine ligands have shown promise in anticancer studies due to their ability to interact with biological targets effectively.
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves its coordination to palladium catalysts, enhancing their reactivity. The dicyclohexylphosphino group acts as a strong electron donor, stabilizing the palladium center and facilitating the formation of active catalytic species. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent cross-coupling reactions.
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Appearance : Solid
- Purity : ≥98%
- Solubility : Water-soluble due to the sulfonate group; stock solutions require careful preparation in polar solvents (e.g., DMSO) .
- Applications : Intermediate in organic syntheses, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in aqueous media .
- Production Scale : Available in gram to kilogram quantities .
Mechanistic Role : Functions as a ligand in transition metal catalysis, enhancing reaction efficiency in challenging substrates (e.g., DNA-linked aryl chlorides) by improving solubility and stability in polar solvents .
Comparison with Similar Compounds
Structural and Functional Differences
Key Differentiators
Solubility Profile :
- Sodium SPhos and XPhos-SO₃Na are sulfonated, enabling water solubility , whereas SPhos, RuPhos, and DavePhos require organic solvents .
- The sulfonate group in Sodium SPhos (position 3) vs. XPhos-SO₃Na (position 4) alters steric effects and coordination geometry .
Catalytic Performance: Sodium SPhos is effective in DNA-template Suzuki-Miyaura reactions due to enhanced aqueous compatibility . XPhos-SO₃Na, with bulkier diisopropyl groups, is preferred for Buchwald-Hartwig aminations . Non-sulfonated SPhos exhibits higher activity in organic media but cannot operate in water .
Synthetic Utility :
Commercial and Practical Considerations
- Pricing: Sodium SPhos is priced at €178–€994 for 1–25 g , comparable to XPhos-SO₃Na but costlier than non-sulfonated ligands due to synthetic complexity.
- Stability : Sodium SPhos requires storage at RT with controlled moisture (<0.5%) , while sulfonated analogs like XPhos-SO₃Na share similar handling needs .
Research Findings and Case Studies
- Aqueous Cross-Coupling : Sodium SPhos demonstrated efficacy in Pd-catalyzed Suzuki-Miyaura reactions of DNA-linked aryl chlorides, achieving high yields (≥90%) under microwave conditions in water .
- Comparative Studies: In competitive ELISAs, sulfonated ligands showed reduced non-specific binding compared to hydrophobic analogs, highlighting their utility in biochemical applications .
Biological Activity
Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate is a phosphine-based compound known for its applications in catalysis and organic synthesis. Recent studies have begun to explore its biological activity, particularly in the context of medicinal chemistry and biochemistry. This article provides an overview of the compound's biological properties, including its effects on cell viability, enzyme activity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H36NaO6PS
- Molecular Weight : 502.63 g/mol
- CAS Number : 1049726-96-6
The compound features a biphenyl structure with methoxy and sulfonate groups that contribute to its solubility and reactivity in biological systems.
Cytotoxicity and Cell Viability
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines.
- Case Study 1 : In vitro assays using human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The IC50 values varied significantly across different cell types, indicating selective toxicity towards certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 (Lung Cancer) | 20 |
These results suggest that the compound may be a promising candidate for further development in cancer therapy.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and growth.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that treatment with this compound leads to increased levels of ROS in treated cells, contributing to oxidative stress and subsequent apoptosis.
Antioxidant Activity
Interestingly, this compound has also been investigated for its antioxidant properties.
- Case Study 2 : In a study involving oxidative stress models, the compound demonstrated significant protective effects against oxidative damage induced by hydrogen peroxide in fibroblast cells.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| H₂O₂ (500 µM) | 40 |
| H₂O₂ + Compound | 75 |
This suggests potential applications in protecting cells from oxidative damage.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
sSPhos facilitates cross-couplings between aryl halides and aryl boronic acids, producing biaryls with high efficiency. Its water solubility eliminates the need for organic solvents in certain applications .
Example Reaction:
-
Substrates: Aryl bromides, chlorides, or triflates with electron-withdrawing/donating groups.
-
Key Advantage: Tolerates aqueous environments, enabling green chemistry approaches .
Asymmetric Allylic Alkylation
This reaction generates chiral carbon-carbon bonds using allylic electrophiles and nucleophiles. sSPhos induces high enantiomeric excess (ee) in products .
Mechanism:
-
Oxidative addition of allylic substrate to Pd(0).
-
Nucleophilic attack with stereochemical control.
-
Reductive elimination to release product.
Applications:
-
Synthesis of nonsteroidal anti-inflammatory drug (NSAID) precursors.
-
Production of enantioenriched spirocyclic compounds for medicinal chemistry .
Arylative Phenol Dearomatization
sSPhos enables palladium-catalyzed dearomatization of phenolic compounds, forming spirocyclohexadienones with high stereoselectivity .
Case Study:
-
Substrate: 2-Naphthol derivatives.
-
Product: Spirocyclohexadienones with >95% ee.
-
Significance: Platform for synthesizing complex natural product analogs .
Role in Bioconjugation and Protein Modification
sSPhos is pivotal in modifying biomolecules under physiological conditions. Its compatibility with water allows S-arylation of cysteine residues in proteins and peptides without denaturation .
Applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific coupling of cytotoxic agents to antibodies.
-
Peptide Macrocyclization: Stabilizing peptide structures for enhanced bioavailability .
Comparative Reaction Efficiency Data
| Reaction Type | Optimal Temp (°C) | Base Used | Solvent System | Yield Range (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 80–100 | K | ||
| PO | ||||
| H | ||||
| O/THF (3:1) | 85–98 | |||
| Asymmetric Allylic Alkylation | 25–40 | NaHCO |
text| Toluene/H$$_2$$
O | 78–94 |
| S-Arylation of Cysteine | 37 | - | Phosphate Buffer | 60–82 |
Data synthesized from catalytic performance metrics reported in PubChem and ChemicalBook entries .
Temperature Effects
-
Suzuki-Miyaura: Higher temperatures (80–100°C) accelerate oxidative addition of aryl chlorides .
-
Bioconjugation: Reactions performed at 37°C to maintain protein stability .
Solvent Systems
-
Aqueous-Organic Mixtures: Enhance solubility of hydrophobic substrates while retaining ligand stability .
-
Pure Aqueous Media: Critical for biomolecule modifications but may limit substrate scope .
Palladium Sources
-
Pd(OAc)
: Most commonly used precursor due to rapid reduction to active Pd(0) species. -
Pd
(dba)
: Preferred for asymmetric reactions requiring precise stereochemical control .
sSPhos has redefined the scope of palladium catalysis by merging the reactivity of traditional phosphine ligands with water compatibility. Its applications span pharmaceuticals, materials science, and chemical biology, driven by its versatility in diverse reaction environments.
Q & A
Basic Research Questions
Q. How is the solubility profile of sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate hydrate experimentally characterized, and what structural features contribute to its aqueous compatibility?
- Methodological Answer : The compound’s water solubility arises from the sulfonate (-SO₃⁻) group, which enhances hydrophilicity. Solubility is typically quantified via gravimetric analysis or UV-Vis spectroscopy in buffered aqueous solutions. Structural confirmation is achieved through ¹H/³¹P NMR and X-ray crystallography, which verify the sulfonate’s electronic effects on the biphenyl backbone .
Q. What protocols are recommended for synthesizing and purifying this ligand, and how does its hydrate form influence storage conditions?
- Methodological Answer : Synthesis involves palladium-catalyzed cross-coupling to attach the dicyclohexylphosphino group to the biphenyl scaffold, followed by sulfonation. Purification employs recrystallization from aqueous methanol. The hydrate form necessitates storage under inert argon to prevent oxidation of the phosphine moiety. Desiccants like molecular sieves are used to maintain hydration stability .
Q. How does this ligand compare to structurally similar phosphines (e.g., SPhos, XPhos) in terms of steric and electronic parameters?
- Methodological Answer : Comparative analysis uses Tolman electronic parameter (TEP) measurements via IR spectroscopy of CO-bound metal complexes. Steric bulk is quantified using cone angles derived from crystallographic data. The methoxy and sulfonate substituents reduce electron density at phosphorus compared to SPhos, while the dicyclohexyl groups provide moderate steric hindrance .
Advanced Research Questions
Q. What mechanistic role does this ligand play in aqueous-phase Suzuki-Miyaura couplings, and how do reaction conditions (pH, temperature) affect catalytic turnover?
- Methodological Answer : The ligand stabilizes palladium(0) intermediates via electron donation, facilitating oxidative addition. Aqueous compatibility allows for biphasic conditions, simplifying product isolation. Kinetic studies (e.g., variable-temperature NMR) reveal optimal activity at pH 7–9, where the sulfonate group remains ionized. Elevated temperatures (>80°C) accelerate ligand dissociation, necessitating careful optimization .
Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies using this ligand?
- Methodological Answer : Discrepancies often stem from substrate-specific effects or variations in catalyst pre-activation (e.g., Pd:ligand ratio). Systematic screening using Design of Experiments (DoE) frameworks identifies critical parameters (e.g., base strength, solvent polarity). Cross-validation with kinetic isotope effect (KIE) studies distinguishes electronic vs. steric contributions .
Q. What strategies are employed to mitigate phosphine oxidation during long-term catalytic cycles, and how is ligand degradation monitored?
- Methodological Answer : Oxygen-free conditions (Schlenk techniques) and radical scavengers (e.g., BHT) minimize oxidation. Degradation is tracked via ³¹P NMR to detect phosphine oxide byproducts. Reductive regeneration using silanes (e.g., PMHS) can restore activity in situ .
Q. How does the ligand’s sulfonate group influence its coordination geometry in palladium complexes, and what spectroscopic techniques validate these interactions?
- Methodological Answer : X-ray absorption spectroscopy (XAS) and DFT calculations reveal a κ¹-P coordination mode, with the sulfonate acting as a non-coordinating counterion. EXAFS data provide bond-length resolution, while IR spectroscopy confirms the absence of Pd–O–S interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
